[1,2,3]Triazolo[1,5-a]quinoxaline
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Overview
Description
[1,2,3]Triazolo[1,5-a]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound is characterized by a fused ring system consisting of a triazole ring and a quinoxaline ring. The unique structural features of this compound make it a versatile scaffold for the development of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,3]Triazolo[1,5-a]quinoxaline typically involves the cyclization of 1-azido-2-isocyanoarenes with terminal acetylenes or substituted acetaldehydes. This reaction is often catalyzed by trifluoromethylation, which triggers the cyclization process, forming four chemical bonds, including two carbon-carbon (C–C) and two carbon-nitrogen (C–N) bonds . Another method involves the cyclization of methyl 2-amino-2-(3,4-dihydro)-2-(3,4-dihydro-2(1H)-quinoxalinylidene) acetate with amyl nitrite in the presence of 2,2,2-trichloroacetic acid and dioxane/diethyl ether as solvents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of eco-compatible catalysts and sustainable reaction conditions is being explored to make the synthesis more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
[1,2,3]Triazolo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents.
Reduction: Reduction reactions often involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoxaline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
[1,2,3]Triazolo[1,5-a]quinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [1,2,3]Triazolo[1,5-a]quinoxaline involves its interaction with various molecular targets and pathways. For instance, it has been shown to upregulate pro-apoptotic proteins like BAX and caspase-3 and -9 while downregulating pro-survival proteins like Bcl-2 . This modulation of apoptotic pathways makes it a promising candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound shares a similar triazole-quinoxaline fused ring system and exhibits comparable biological activities.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Known for its DNA intercalation properties and potential as an anticancer agent.
Pyrimido-quinoxaline: Another related compound with antiviral and antimicrobial activities.
Uniqueness
What sets [1,2,3]Triazolo[1,5-a]quinoxaline apart is its unique synthetic accessibility and the ability to form multiple bonds in a single reaction step, making it a highly efficient scaffold for drug development .
Properties
CAS No. |
13390-30-2 |
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Molecular Formula |
C9H6N4 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
triazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C9H6N4/c1-2-4-9-8(3-1)10-5-7-6-11-12-13(7)9/h1-6H |
InChI Key |
NOKKKHXZCYWLNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC3=CN=NN23 |
Origin of Product |
United States |
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